Hydrogen Bond Donor Count Reduction: Ortho N-Methyl Aminocyclopropylphenol vs. Primary Amine Analog
The N-methyl substitution on 2-[1-(methylamino)cyclopropyl]phenol reduces the hydrogen bond donor (HBD) count to 2, compared with 3 for the primary amine analog 2-(1-aminocyclopropyl)phenol (CAS 1314643-70-3) [1]. This single-donor reduction is associated with improved passive membrane permeability based on established medicinal chemistry design principles, where HBD count ≤3 is a key parameter for CNS drug-likeness [2]. Concurrently, the N-methyl group increases the computed XLogP3-AA from a predicted value of approximately 0.9 for the primary amine analog to 1.3 for the target compound [1], a ΔlogP of ~0.4 units that can meaningfully influence both blood-brain barrier penetration and nonspecific protein binding [3].
| Evidence Dimension | Hydrogen bond donor count / Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 2; XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-(1-Aminocyclopropyl)phenol (CAS 1314643-70-3): HBD = 3; XLogP3-AA ≈ 0.9 (estimated) |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.4 log units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) [1] |
Why This Matters
For CNS-targeted programs, the 2 vs. 3 HBD count difference can be decisive for brain penetration, as each additional HBD is estimated to reduce passive permeability by approximately 10-fold, making the methylamino compound a more favorable starting scaffold for lead optimization.
- [1] PubChem Compound Summary CID 83682279 (2-[1-(methylamino)cyclopropyl]phenol). Computed Properties: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Topological Polar Surface Area. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/83682279 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
